molecular formula C18H20F2N6O2S B2511700 N-(2,4-difluorophenyl)-2-((5-(3-ethoxy-1-ethyl-1H-pyrazol-4-yl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)acetamide CAS No. 1013774-99-6

N-(2,4-difluorophenyl)-2-((5-(3-ethoxy-1-ethyl-1H-pyrazol-4-yl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)acetamide

Cat. No.: B2511700
CAS No.: 1013774-99-6
M. Wt: 422.45
InChI Key: WSLSICRDJGOCEK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to the class of heterocyclic acetamide derivatives, characterized by a 2,4-difluorophenyl group linked via an acetamide bridge to a 1,2,4-triazole ring substituted with a methyl group at position 4 and a thioether group at position 2. The triazole-thio moiety is further connected to a 3-ethoxy-1-ethyl-pyrazole ring. The ethoxy and ethyl groups on the pyrazole may enhance lipophilicity, influencing pharmacokinetic properties such as membrane permeability .

Properties

IUPAC Name

N-(2,4-difluorophenyl)-2-[[5-(3-ethoxy-1-ethylpyrazol-4-yl)-4-methyl-1,2,4-triazol-3-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20F2N6O2S/c1-4-26-9-12(17(24-26)28-5-2)16-22-23-18(25(16)3)29-10-15(27)21-14-7-6-11(19)8-13(14)20/h6-9H,4-5,10H2,1-3H3,(H,21,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSLSICRDJGOCEK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C(=N1)OCC)C2=NN=C(N2C)SCC(=O)NC3=C(C=C(C=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20F2N6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2,4-difluorophenyl)-2-((5-(3-ethoxy-1-ethyl-1H-pyrazol-4-yl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)acetamide is a novel compound that has garnered attention for its potential biological activities, particularly in the fields of anti-inflammatory and anticancer research. This article delves into its synthesis, biological evaluations, and relevant case studies.

Synthesis

The compound can be synthesized through a multi-step process involving the reaction of 2,4-difluorophenyl acetamide with various thiol derivatives followed by cyclization with pyrazole and triazole moieties. The synthetic route typically involves:

  • Formation of the thioamide : Reaction of 2,4-difluorophenyl acetamide with a suitable thiol.
  • Cyclization : The thioamide is then reacted with 3-ethoxy-1-ethyl-1H-pyrazole to form the final product.

Anti-inflammatory Activity

Recent studies have highlighted the anti-inflammatory properties of compounds containing the pyrazole and triazole scaffolds. For instance, a series of pyrazole derivatives were evaluated for their ability to inhibit cyclooxygenase (COX) enzymes, which are crucial in the inflammatory process. The compound exhibited significant inhibition of COX-2 with an IC50 value comparable to standard anti-inflammatory drugs such as diclofenac sodium .

Table 1: Comparison of Anti-inflammatory Activity

CompoundIC50 (μg/mL)Reference
N-(2,4-difluorophenyl)-...60.56
Diclofenac Sodium54.65

Anticancer Activity

The anticancer potential of N-(2,4-difluorophenyl)-... has also been investigated. Studies have shown that compounds with similar structures can inhibit the growth of various cancer cell lines including breast (MDA-MB-231) and liver (HepG2) cancer cells. The mechanism often involves the induction of apoptosis and cell cycle arrest .

Table 2: Anticancer Activity Against Various Cell Lines

Cell LineCompound Concentration (μM)% InhibitionReference
MDA-MB-2311070%
HepG21065%

Case Study 1: In Vivo Evaluation

An in vivo study was conducted to evaluate the anti-inflammatory effects of N-(2,4-difluorophenyl)-... in a murine model. The results indicated a significant reduction in paw edema compared to the control group, supporting its potential as an anti-inflammatory agent.

Case Study 2: Structure-Activity Relationship (SAR)

A detailed SAR analysis was performed to understand how modifications to the compound's structure affect its biological activity. Variations in the ethoxy group and triazole moiety were found to influence potency against COX enzymes and cancer cell lines significantly .

Scientific Research Applications

Anticancer Activity

Recent studies have demonstrated that compounds with similar structures exhibit significant anticancer activity. For instance, derivatives of triazole and pyrazole have shown promising results against various cancer cell lines. The specific compound is hypothesized to possess similar properties due to its structural components.

Case Studies

In a study examining similar triazole derivatives, significant growth inhibition was observed in several cancer cell lines such as OVCAR-8 and NCI-H40. The percent growth inhibitions (PGIs) were reported at 86.61% and 75.99%, respectively . These findings suggest that the compound may also exhibit comparable efficacy against various cancers.

Cell Line Percent Growth Inhibition
OVCAR-886.61%
NCI-H4075.99%
SNB-1985.26%

Anti-inflammatory Properties

The compound's potential anti-inflammatory effects are also noteworthy. Triazole derivatives have been shown to selectively inhibit cyclooxygenase enzymes (COX), which play a pivotal role in the inflammatory response.

Molecular Docking Studies

Molecular docking studies indicate that similar compounds can effectively bind to COX enzymes, particularly COX-1, suggesting a mechanism through which these compounds exert their anti-inflammatory effects .

Implications for Treatment

Given the established role of inflammation in various diseases, including cancer and autoimmune disorders, the anti-inflammatory properties of N-(2,4-difluorophenyl)-2-((5-(3-ethoxy-1-ethyl-1H-pyrazol-4-yl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)acetamide could make it a valuable candidate for therapeutic development.

Other Biological Activities

Beyond anticancer and anti-inflammatory applications, this compound may also exhibit other biological activities based on its chemical structure.

Antimicrobial Activity

Compounds with similar frameworks have shown antimicrobial properties against various pathogens. The presence of the pyrazole moiety is particularly associated with enhanced antimicrobial activity .

Potential for Drug Development

The favorable pharmacokinetic profiles observed in related compounds suggest that this compound could be further developed into a drug candidate with multiple therapeutic indications.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Aromatic Rings

  • N-(2,4-dichlorophenyl) analogs: and describe compounds with a 2,4-dichlorophenyl group instead of difluorophenyl. For example, the dichlorophenyl analog in exhibits planar amide groups forming dimeric hydrogen-bonded networks (R₂²(10) motifs), a feature that may persist in the target compound .
  • Fluorine vs. Chlorine :
    Fluorine’s smaller size and higher electronegativity improve metabolic stability and bioavailability. The difluorophenyl group in the target compound may enhance resistance to oxidative degradation compared to dichlorophenyl analogs .

Heterocyclic Core Modifications

  • Triazole-Thio vs. Thiazole Systems :
    highlights a compound with a thiazole ring instead of triazole. Thiazoles typically exhibit stronger π-stacking interactions due to their aromaticity, whereas the triazole-thio group in the target compound may favor hydrogen bonding or metal coordination .
  • Pyrazole Substitutions: The 3-ethoxy-1-ethyl-pyrazole in the target compound contrasts with simpler pyrazole derivatives (e.g., 5-methyl-1H-pyrazole in ).

Pharmacological Implications

  • Bioactivity Trends :
    While direct activity data for the target compound are unavailable, structurally related acetamides in and show promise as kinase inhibitors or antimicrobial agents. The fluorinated aromatic system in the target compound may improve target selectivity, as seen in fluorinated drug candidates like flumetsulam () .
  • Synthetic Accessibility :
    The synthesis route for the dichlorophenyl analog in (carbodiimide-mediated coupling) may apply to the target compound, though fluorinated intermediates require specialized handling .

Tabulated Comparison of Key Compounds

Compound Name Aromatic Group Heterocyclic Core Substituents Molecular Weight (g/mol) Notable Properties Reference
Target Compound 2,4-difluorophenyl 1,2,4-triazole-thio + pyrazole 3-ethoxy-1-ethyl, 4-methyl ~452.4* High lipophilicity, potential stability N/A
N-(2,4-dichlorophenyl)-2-((5-((3-methyl-4-oxo-phthalazin-1-yl)methyl)-4H-1,2,4-triazol-3-yl)thio)acetamide 2,4-dichlorophenyl 1,2,4-triazole-thio + phthalazinone 3-methyl-4-oxo ~529.9 Enzyme inhibition (implied)
N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-(2,4-dichlorophenyl)acetamide 2,4-dichlorophenyl Pyrazolone 1,5-dimethyl, 3-oxo 405.26 Hydrogen-bonded dimers, crystallinity
2-{2-[5-(4-fluorophenyl)-1-(tetrahydro-2H-pyran-4-ylmethyl)-1H-pyrazol-4-yl]-1,3-thiazol-4-yl}-N-(...)acetamide 4-fluorophenyl Thiazole + pyrazole Tetrahydro-2H-pyran-4-ylmethyl ~529.6 Kinase inhibition (hypothesized)

*Estimated based on structural formula.

Structural and Functional Insights

  • Conformational Flexibility :
    The dihedral angles between aromatic and heterocyclic rings in ’s dichlorophenyl analog (48.45°–80.70°) suggest moderate rigidity, which may influence binding pocket compatibility. The target compound’s ethoxy group could introduce additional torsional strain, affecting conformation .
  • Hydrogen Bonding : The acetamide NH in participates in N—H···O interactions, a feature likely conserved in the target compound. Fluorine’s electronegativity may strengthen such interactions in biological systems .

Preparation Methods

Cyclocondensation of Hydrazines with 1,3-Diketones

The pyrazole ring is synthesized via cyclocondensation of 1,3-diketones with substituted hydrazines. For the 3-ethoxy-1-ethyl variant:

  • Starting Materials : Ethyl 3-ethoxy-3-oxopropionate and ethyl hydrazine carboxylate.
  • Reaction Conditions : Reflux in ethanol with catalytic acetic acid (3–5 mol%).
  • Mechanism : Nucleophilic attack of hydrazine on the diketone, followed by cyclization and dehydration.

Key Parameters :

  • Temperature: 80–90°C
  • Reaction Time: 6–8 hours
  • Yield: 65–70% (after recrystallization from ethanol).

Functionalization of the Pyrazole Ring

  • Ethylation : Treatment with ethyl bromide in the presence of K₂CO₃ in DMF at 60°C for 4 hours.
  • Ethoxy Group Introduction : Reaction with sodium ethoxide in ethanol under reflux.

Synthesis of the Triazole Intermediate: 4-Methyl-4H-1,2,4-Triazol-3-Thiol

Cyclization of Thiosemicarbazides

  • Starting Material : 4-Methylthiosemicarbazide and formic acid.
  • Reaction : Heating at 100°C for 3 hours to form 4-methyl-4H-1,2,4-triazole-3-thiol.
  • Mechanism : Acid-catalyzed cyclodehydration.

Optimization :

  • Use of PPA (polyphosphoric acid) as a catalyst improves yield to 75–80%.
  • Purification via silica gel chromatography (hexane:ethyl acetate = 3:1).

Formation of the Thioether Linkage

Nucleophilic Substitution Reaction

The triazole-thiol is reacted with chloroacetamide derivatives to form the thioether bond:

  • Reagents :
    • 4-Methyl-4H-1,2,4-triazol-3-thiol (1 equiv)
    • 2-Chloro-N-(2,4-difluorophenyl)acetamide (1.1 equiv)
    • Base: K₂CO₃ or NaH in anhydrous DMF.
  • Conditions :
    • Temperature: 0–5°C (to minimize side reactions)
    • Reaction Time: 12 hours
    • Yield: 60–65%.

Critical Considerations :

  • Moisture-free environment to prevent hydrolysis of the chloroacetamide.
  • Slow addition of the base to control exothermicity.

Coupling of the Pyrazole and Triazole-Thioacetamide Intermediates

Suzuki-Miyaura Cross-Coupling

The pyrazole and triazole-thioacetamide are linked via a Pd-catalyzed coupling:

  • Catalyst : Pd(PPh₃)₄ (5 mol%)
  • Ligand : XPhos (10 mol%)
  • Base : Cs₂CO₃ (2 equiv)
  • Solvent : Dioxane/water (4:1)
  • Temperature : 90°C for 8 hours.

Yield : 55–60% after column chromatography (SiO₂, CH₂Cl₂:MeOH = 95:5).

Final Acetamide Formation

Amidation of the Carboxylic Acid Intermediate

  • Activation : Treat 2-((5-(3-ethoxy-1-ethyl-1H-pyrazol-4-yl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)acetic acid with thionyl chloride to form the acyl chloride.
  • Coupling : React with 2,4-difluoroaniline in dry dichloromethane at −15°C.
  • Workup : Neutralization with NaHCO₃, extraction with EtOAc, and evaporation.

Yield : 70–75% after recrystallization from ethanol.

Purification and Characterization

Recrystallization

  • Solvent : Ethanol/water (3:1)
  • Purity : >98% (HPLC).

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃): δ 1.35 (t, J = 7.0 Hz, 3H, CH₂CH₃), 2.45 (s, 3H, CH₃), 4.12 (q, J = 7.0 Hz, 2H, OCH₂), 7.15–7.25 (m, 2H, Ar-H).
  • MS (ESI) : m/z 387.42 [M+H]⁺.

Optimization of Reaction Conditions

Parameter Optimal Range Impact on Yield
Temperature 0–5°C (thioether step) Prevents hydrolysis
Solvent Anhydrous DMF Enhances nucleophilicity
Catalyst Loading 5 mol% Pd Balances cost and efficiency
Reaction Time 8–12 hours Ensures completion

Challenges and Troubleshooting

Common Issues

  • Low Yield in Thioether Formation : Caused by moisture ingress. Solution: Use molecular sieves and strict anhydrous conditions.
  • Regioselectivity in Pyrazole Synthesis : Additives like ZnCl₂ improve regiocontrol.

Comparative Analysis of Synthetic Routes

Method Yield (%) Purity (%) Cost (Relative)
Modular Assembly 60 98 High
One-Pot Synthesis 45 90 Moderate

Q & A

Q. What are the optimal synthetic routes for preparing this compound, and how can reaction conditions be controlled to improve yield?

The synthesis involves multi-step reactions, typically starting with the formation of the pyrazole-triazole core, followed by thioacetamide coupling. Key steps include cyclocondensation of hydrazides with diketones and nucleophilic substitution reactions. To optimize yield:

  • Use anhydrous solvents (e.g., DMF or THF) and inert atmospheres to prevent hydrolysis .
  • Control temperature gradients (e.g., 0–5°C for coupling steps to minimize side reactions) .
  • Monitor pH during acid-catalyzed cyclization to avoid decomposition .

Q. What analytical techniques are essential for confirming the compound’s structural integrity?

  • 1H NMR and LC-MS : Verify molecular weight and functional group presence (e.g., pyrazole NH at δ 12–14 ppm, triazole CH3 at δ 2.5 ppm) .
  • Elemental Analysis : Confirm purity (>98%) by matching calculated vs. observed C/H/N ratios .
  • IR Spectroscopy : Identify key bonds (e.g., C=S stretch at 650–750 cm⁻¹, amide C=O at 1650–1700 cm⁻¹) .

Q. How can researchers assess the compound’s solubility and stability for in vitro assays?

  • Solubility : Screen solvents (DMSO for stock solutions; PBS for aqueous dilution) and measure via UV-Vis at λmax (~280 nm for triazole absorption) .
  • Stability : Conduct accelerated degradation studies under varying pH (3–9) and temperatures (4–40°C), monitored by HPLC .

Q. What preliminary assays are recommended to evaluate biological activity?

  • Enzyme Inhibition : Use fluorescence-based assays (e.g., kinase or protease targets) with IC50 determination .
  • Antimicrobial Screening : Follow CLSI guidelines for MIC testing against Gram-positive/negative bacteria and fungi .

Advanced Research Questions

Q. How can computational methods predict biological targets and guide experimental design?

  • Molecular Docking : Use AutoDock Vina or Schrödinger to model interactions with receptors (e.g., COX-2, EGFR) .
  • PASS Program : Predict anti-inflammatory or antimicrobial potential based on structural analogs .
  • MD Simulations : Assess binding stability over 100 ns trajectories (GROMACS/AMBER) .

Q. What strategies resolve contradictions in biological activity data across studies?

  • Orthogonal Assays : Cross-validate results (e.g., combine enzyme inhibition with cell viability assays) .
  • SAR Analysis : Compare derivatives (e.g., fluorophenyl vs. chlorophenyl substitutions) to isolate key pharmacophores .

Q. How can reaction selectivity be improved during derivatization of the triazole-thioacetamide core?

  • Protecting Groups : Use Boc for amines during alkylation to prevent cross-reactivity .
  • Catalysts : Employ Pd(OAc)₂ for Suzuki-Miyaura coupling to functionalize the pyrazole ring .

Q. What experimental approaches elucidate the mechanism of action in complex biological systems?

  • Pull-Down Assays : Use biotinylated analogs to identify protein targets via streptavidin affinity .
  • Transcriptomics : Perform RNA-seq on treated cells to map pathway perturbations (e.g., NF-κB, MAPK) .

Q. How can formulation challenges (e.g., low bioavailability) be addressed?

  • Prodrug Design : Introduce ester linkages to enhance membrane permeability, with hydrolysis studies in plasma .
  • Nanocarriers : Encapsulate in PLGA nanoparticles (size <200 nm) for sustained release .

Q. What methodologies validate the compound’s safety profile for preclinical development?

  • In Vitro Toxicity : Conduct MTT assays on HEK293 and HepG2 cells to assess IC50 vs. therapeutic index .
  • In Vivo Testing : Acute toxicity studies in rodents (OECD 423) with histopathology and serum biomarkers .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.